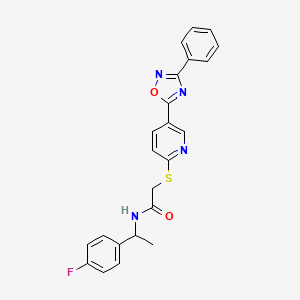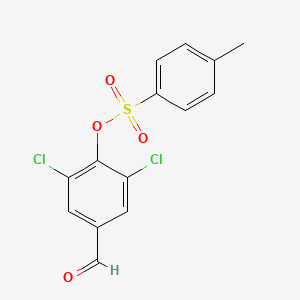
2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Noncovalent Interactions in Supramolecular Architectures
The study by Andleeb et al. (2018) explored the role of noncovalent interactions in the supramolecular architectures of formylphenyl arylsulfonates, including 4-formylphenyl 4-methylbenzenesulfonate. It highlighted the significance of halogen bonding and π-π interactions in stabilizing these structures, providing insight into the operational role of such interactions in designed topologies (Andleeb et al., 2018).
Phospholipid Asymmetry in Erythrocyte Membranes
Gordesky and Marinetti's research (1973) involved treatment of erythrocytes with trinitrobenzenesulfonate, a related compound, to demonstrate the asymmetric distribution of phospholipids in erythrocyte membranes. This research is significant in understanding the structural and functional aspects of cell membranes (Gordesky & Marinetti, 1973).
Development of Anticancer Drug Candidates
Gul et al. (2018) synthesized new dibenzensulfonamides with potential anticancer properties. Their research focused on the cytotoxic effects of these compounds and their ability to inhibit carbonic anhydrase isoenzymes, which are crucial in cancer cell proliferation. This study contributes to the development of new anticancer drug candidates (Gul et al., 2018).
Novel Synthesis of Branched-chain Amino Sugar
Tatsuta et al. (1982) demonstrated the synthesis of branched-chain amino sugars using o-benzenedisulfonyl dichloride, a related compound. This research is pivotal in the field of organic chemistry, specifically in synthesizing complex sugar structures with potential biological applications (Tatsuta et al., 1982).
Chromogenic System for Measuring Hydrogen Peroxide
Fossati and Prencipe (2010) developed a chromogenic detection system using hydroxybenzenesulfonic acid, related to the compound of interest, for direct enzymatic assay of uric acid in biological fluids. This advancement is crucial in clinical chemistry for the accurate and rapid measurement of uric acid levels (Fossati & Prencipe, 2010).
Investigation of Sulfonamide Molecules
Murthy et al. (2018) conducted a comprehensive study on a newly synthesized sulfonamide molecule, including structural characterization and electronic properties analysis. The research provides valuable insights into the properties of sulfonamide derivatives, which are widely used in various therapeutic applications (Murthy et al., 2018).
Eigenschaften
IUPAC Name |
(2,6-dichloro-4-formylphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O4S/c1-9-2-4-11(5-3-9)21(18,19)20-14-12(15)6-10(8-17)7-13(14)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVJWSNAVPSUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-formylphenyl 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2718331.png)
![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2718332.png)
![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2718339.png)
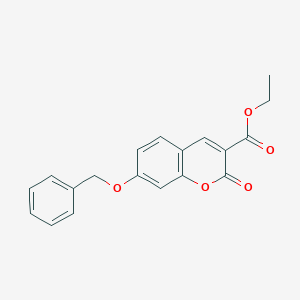

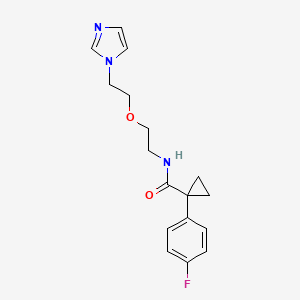
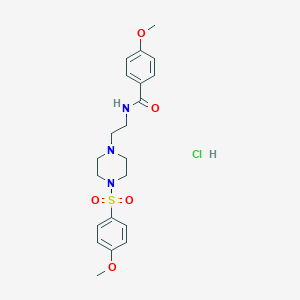

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)
![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)

